Cas no 72-14-0 (Sulfathiazole)

Sulfathiazole Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-N-(thiazol-2-yl)benzenesulfonamide
- 2-(p-aminobenzenesulfonamido)thiazole
- 4-amino-n-2-thiazolyl-benzenesulfonamide
- 2-sulfanilamidothiazole
- thiazamide
- Sulfathiazole
- 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide
- N1-(2-Thiazolyl)sulfanilamide
- Sulfathiazole(ST)
- 2-(SulfanilylaMido)thiazole
- 2-Sulfonamidothiazole
- Norsulfazole
- ST
- Sulfanilamidothiazole
- Sulfathiazolum
- Sulfatiazol
- Sulphathiazole
- WAKO197-14651
- 2-(4-Aminobenzenesulfonamido)thiazole
- N-2-Thiazolylsulfanilamide
- Sulfathiazol
- Norsulfasol
- Thiozamide
- Neostrepsan
- Sulfocerol
- 2-Sulfanilamidothiazol
- Sulzol
- 2-(Sulfanilylamino)thiazole
- Wintrazole
- Norsulfazol
- Thiasulfol
- Thiacoccine
- Azoquimiol
- Sanotiazol
- Poliseptil
- Azoseptale
- Estafilol
- Cerazole
- Septozol
- Cibazol
- Chemosept
- Planomide
- Eleudron
- Dulana
- Duatok
- Coco-Thiazole
- 2
- KBio1_000560
- KBio2_001480
- Oprea1_297844
- NCGC00016309-04
- NCGC00016309-08
- BRD-K14705039-001-08-1
- KBio2_004048
- NCGC00016309-03
- SR-05000001722-1
- N(sup1)-(2-Thiazolyl)sulfanilamide
- Formosulfathiazole
- HMS3652A03
- SULFATHIAZOLE (TRIPLE SULFA)
- Spectrum3_001729
- GTPL12699
- Sulfathiazole-13C6
- SULFATHIAZOLE [MI]
- HMS1921C07
- Pharmakon1600-01500553
- EN300-18132
- DTXCID606068
- SULFATHIAZOLE [WHO-DD]
- CHEBI:9337
- SULFATHIAZOLE COMPONENT OF VAGILIA
- CHEMBL437
- Prestwick1_000016
- BSPBio_000051
- SULFATHIAZOLE [USP MONOGRAPH]
- D06BA02
- SW149625-4
- NSC 31812
- Cerazol
- NCGC00016309-06
- SULFATHIAZOLE [USP-RS]
- SULFATHIAZOLE COMPONENT OF TRYSUL
- Caswell No. 809B
- NCGC00016309-14
- HSDB 4380
- TRYSUL COMPONENT SULFATHIAZOLE
- VAGILIA COMPONENT SULFATHIAZOLE
- Prestwick2_000016
- NSC 683531
- SULFATHIAZOLE [ORANGE BOOK]
- 4-amino-N-1,3-thiazol-2-ylbenzenesulfonamide
- NCGC00016309-01
- SPBio_000821
- Sulfamul
- Prestwick_430
- NSC31812
- 2-(p-Aminobenzenesulphonamido)thiazole
- NINDS_000560
- BDBM50027796
- NSC-683531
- Norsulfazolum
- EPA Pesticide Chemical Code 077903
- Cambridge id 5251400
- Sulfathiazol [INN-French]
- NCGC00016309-10
- 4-amino-N-(thiazol-2-yl)-benzenesulfonamide
- BRD-K14705039-001-05-7
- Solfatiazolo
- EINECS 200-771-5
- NSC-757331
- D70411
- SULFATHIAZOLE (EP MONOGRAPH)
- N(sup1)-2-Thiazolylsulfanilamide
- J01EB07
- 2090 R.P.
- KBioSS_001480
- CCRIS 765
- HY-B0507
- DS-17245
- Q-201765
- DB06147
- NCGC00257187-01
- Prestwick0_000016
- AB00052102_15
- Q408427
- AB00052102_14
- Sulfathiazole [USP:INN:BAN]
- Oprea1_105970
- N(1)-2-Thiazolylsulfanilamide
- SULFATHIAZOLE [EP MONOGRAPH]
- 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide #
- F1443-4816
- MLS002154174
- SR-05000001722-3
- D01047
- SBI-0051527.P004
- M+B 760
- Spectrum2_000841
- WLN: T5N CSJ BMSWR DZ
- SPBio_001972
- Sulfanilamide, N1-4-thiazolin-2-ylidene-
- N-1-2-Thiazolylsulfanilamide
- Sulfathiazolum [INN-Latin]
- 72-14-0
- AC-12783
- Sulfathiazole, VETRANAL(TM), analytical standard
- SR-05000001722
- M&B 760
- Cerazol (suspension)
- Solfatiazolo [DCIT]
- 2090 R.P
- SULFATHIAZOLE COMPONENT OF GYNE-SULF
- AKOS000108630
- 4-Amino-N-(2-thiazolyl)benzenesulfonamide
- Sulfanilamide, N(sup 1)-2-thiazolyl-
- Sulfanilamide, N(sup1)-2-thiazolyl-
- cid_5340
- DivK1c_000560
- Sulfanilamide, N(1)-2-thiazolyl-
- Prestwick3_000016
- KBio2_006616
- NCI60_002730
- 4-[(1,3-Thiazol-2-yl)aminosulfonyl]aniline
- 4-amino-N-2-thiazolyl Benzenesulfonamide
- SULFATHIAZOLE [HSDB]
- HMS2095C13
- BSPBio_003378
- Tox21_303238
- Benzenesulfonamide, 4-amino-N-2-thiazolyl-
- 2-Sulfanilamidothiazol [German]
- Sulfanilamide, N1-2-thiazolyl-
- SULFATHIAZOLE [INN]
- MFCD00005319
- KBioGR_000755
- Streptosilthiazole
- HMS501L22
- TRIPLE SULFA (SULFATHIAZOLE) [ORANGE BOOK]
- Z57198680
- HMS2092K09
- Sulfathiazole, analytical standard, >=98.0%
- BB 0245015
- Sulfatiazol [INN-Spanish]
- HMS1568C13
- s3116
- HMS2259A13
- NSC757331
- Triple sulfa (sulfathiazole)
- AB00052102
- N(sup 1)-2-Thiazolylsulfanilamide
- C9H9N3O2S2
- CAS-72-14-0
- Spectrum4_000348
- KBio3_002598
- N(SUP1)-2-THIAZOYLSULFANILAMIDE
- SULFATHIAZOLE [MART.]
- SULFATHIAZOLE (USP MONOGRAPH)
- Sulfathiazole, Antibiotic for Culture Media Use Only
- SDCCGMLS-0065585.P001
- DTXSID8026068
- IDI1_000560
- sulfthiazole
- STK043870
- BPBio1_000057
- 2090 rp
- NCGC00091133-04
- SULFATHIAZOLE [GREEN BOOK]
- Tox21_202243
- NCGC00016309-07
- 4-Amino-N-2-thiazolylbenzenesulfonamide
- NCGC00016309-05
- 4-Amino-N-(1,3-Thiazol-2-Yl)Benzene-1-Sulfonamide
- Sulfavitina
- NCGC00259792-01
- 4-Amino-N-thiazol-2-yl-benzenesulfonamide
- Sulfathiazole [USAN:INN]
- Ciba 3714
- NCGC00091133-03
- Y7FKS2XWQH
- Benzenesulfonamide, 4-amino-N-2-thiazolyl
- Sulfathiazole, United States Pharmacopeia (USP) Reference Standard
- SULFATHIAZOLE (MART.)
- Tox21_110363
- Sulfathiazole (USP/INN)
- NCGC00016309-02
- SULFATHIAZOLE [VANDF]
- [(4-Aminophenyl)sulfonyl]-1,3-thiazol-2-ylamine
- RP 2090
- Benzenesulfonamide, 4 amino N 2 thiazolyl
- 859037-27-7
- SULFATHIAZOLE COMPONENT OF SULTRIN
- NSC683531
- SMR000017368
- N'-(2-Thiazolyl)sulfanilamide
- HMS3712C13
- FT-0631310
- Enterobiocine
- SPECTRUM1500553
- Sulfathiazole 100 microg/mL in Acetonitrile
- Epitope ID:122234
- Sulfathiazole, European Pharmacopoeia (EP) Reference Standard
- NCGC00091133-01
- AI3-01050
- YTZ
- Pyridine,2-(chloromethyl)-3,4-dimethoxy-
- sulfatiazolo
- NSC-31812
- sulfathiazol-
- AMY33440
- LS-1612
- GYNE-SULF COMPONENT SULFATHIAZOLE
- 2-Sulfathiazole
- Tox21_110363_1
- Spectrum_001000
- CS-O-02348
- SULFATHIAZOLE (USP-RS)
- Sulfathiazole; 4-Amino-N-(thiazol-2-yl)benzenesulfonamide
- SULTRIN COMPONENT SULFATHIAZOLE
- CCG-40296
- Spectrum5_001441
- UNII-Y7FKS2XWQH
- NCGC00016309-09
- Usaf sn-9
- Sulfathiazole 1000 microg/mL in Acetonitrile
- NCGC00091133-02
- N1-2-Thiazolylsulfanilamide
- SCHEMBL94165
- Sulfathiazolum (INN-Latin)
- Sulfatiazol (INN-Spanish)
- Sulfathiazole (USP:INN:BAN)
- Sulfaplex
- NS00000201
- Sulfathiazol (INN-French)
- Sodium sulfathiazole
- thiazole, 2-(p-amino)benzenesulphonamido-
- DB-055610
- N-(2-Thiazolyl)benzenesulfonamide, 4-amino-
- BRD-K14705039-001-16-4
- BRD-K14705039-001-15-6
- HY-B0507R
- FS27944
- 200-771-5
- Sulfathiazole (Standard)
-
- MDL: MFCD00005319
- Inchi: 1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12)
- InChI Key: JNMRHUJNCSQMMB-UHFFFAOYSA-N
- SMILES: S(C1C([H])=C([H])C(=C([H])C=1[H])N([H])[H])(N([H])C1=NC([H])=C([H])S1)(=O)=O
Computed Properties
- Exact Mass: 255.01400
- Monoisotopic Mass: 255.013618
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: 2
- Surface Charge: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 122
Experimental Properties
- Color/Form: Triangular rod crystals.
- Density: 1.4629 (rough estimate)
- Melting Point: 200-202 °C (lit.)
- Boiling Point: 479.5°C at 760 mmHg
- Flash Point: 243.8°C
- Refractive Index: 1.6560 (estimate)
- Solubility: 0.5g/l
- Water Partition Coefficient: Insoluble (<0.1 g/100 ml at 21 º C)
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 121.70000
- LogP: 3.26110
- Merck: 8943
- Solubility: Poorly soluble in water (<0.1 g/100 ml at 21 º C), soluble in acetone, dilute hydrochloric acid, ammonia and alkali solutions
- pka: 7.2(at 25℃)
Sulfathiazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36/37/38
- Safety Instruction: S26
- RTECS:WP2360000
-
Hazardous Material Identification:
- TSCA:Yes
- Packing Group:III
- Risk Phrases:R36/37/38
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
- Packing Group:III
- Hazard Level:6.1(b)
- Safety Term:6.1(b)
- HazardClass:6.1(b)
- PackingGroup:III
Sulfathiazole Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
Sulfathiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 142838-500G |
Sulfathiazole, 98% |
72-14-0 | 98% | 500G |
¥ 1321 | 2022-04-25 | |
DC Chemicals | DCAPI1320-100 mg |
Sulfathiazole |
72-14-0 | >99% | 100mg |
$250.0 | 2022-02-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015106-250mg |
Sulfathiazole |
72-14-0 | 250mg |
¥287 | 2023-09-08 | ||
eNovation Chemicals LLC | D387863-100g |
Sulfathiazole |
72-14-0 | 97% | 100g |
$135 | 2024-05-24 | |
eNovation Chemicals LLC | D387863-500g |
Sulfathiazole |
72-14-0 | 97% | 500g |
$205 | 2024-05-24 | |
Ambeed | A227334-10g |
4-Amino-N-(thiazol-2-yl)benzenesulfonamide |
72-14-0 | 98+% | 10g |
$10.0 | 2025-02-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-215927A-1g |
Sulfathiazole, |
72-14-0 | ≥99% | 1g |
¥602.00 | 2023-09-05 | |
Ambeed | A227334-100g |
4-Amino-N-(thiazol-2-yl)benzenesulfonamide |
72-14-0 | 98+% | 100g |
$29.0 | 2025-02-25 | |
Ambeed | A227334-500g |
4-Amino-N-(thiazol-2-yl)benzenesulfonamide |
72-14-0 | 98+% | 500g |
$108.0 | 2025-02-25 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S871936-50g |
Sulfathiazole |
72-14-0 | 98% | 50g |
¥158.00 | 2022-09-28 |
Sulfathiazole Production Method
Production Method 1
Sulfathiazole Raw materials
Sulfathiazole Preparation Products
Sulfathiazole Related Literature
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Aminobenzenesulfonamides
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzenesulfonamides Aminobenzenesulfonamides
- Pesticide Chemicals Pesticide Active Ingredients Standard Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Other Chemical Reagents
Additional information on Sulfathiazole
Introduction to Sulfathiazole (CAS No. 72-14-0)
Sulfathiazole, a compound with the chemical formula C₉H₈N₂O₂S₂ and a CAS number of 72-14-0, is a significant sulfonamide derivative that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound, first synthesized in the early 20th century, has demonstrated remarkable efficacy in various therapeutic applications, particularly in the treatment of bacterial infections. The unique structural and chemical properties of sulfathiazole have made it a cornerstone in the development of antibiotics and other antimicrobial agents.
The molecular structure of sulfathiazole consists of a thiazole ring fused with a sulfonyl group, which contributes to its distinctive pharmacological profile. The presence of both sulfur and nitrogen atoms in its framework allows for multiple interactions with biological targets, enhancing its antimicrobial activity. These interactions primarily involve the inhibition of bacterial enzymes essential for folic acid synthesis, a critical pathway for bacterial growth and proliferation. This mechanism of action has positioned sulfathiazole as an effective therapeutic option against a wide range of Gram-positive and some Gram-negative bacteria.
In recent years, researchers have been exploring the potential of sulfathiazole beyond its traditional applications in antibiotic therapy. One particularly intriguing area of study has been its role in combating drug-resistant bacterial strains. The increasing prevalence of antibiotic-resistant bacteria poses a significant challenge to global healthcare systems, necessitating the development of novel therapeutic strategies. Sulfathiazole, with its well-established antimicrobial properties, has been revisited as a candidate for combination therapies aimed at overcoming resistance mechanisms.
Moreover, sulfathiazole has shown promise in other medical applications beyond infectious diseases. Studies have indicated its potential efficacy in treating inflammatory conditions and even certain types of cancer. The compound's ability to modulate inflammatory pathways and interfere with cancer cell proliferation has sparked interest among oncologists and pharmacologists. Preclinical trials have demonstrated encouraging results, suggesting that sulfathiazole could be repurposed for these novel indications with further research and development.
The synthesis and industrial production of sulfathiazole have also seen advancements, ensuring a stable supply for medical use. Modern synthetic methodologies have improved yield and purity, making it more cost-effective and accessible for pharmaceutical applications. These advancements are crucial for meeting global demand while adhering to stringent quality control standards.
Regulatory considerations play a vital role in the deployment of sulfathiazole in clinical settings. Regulatory agencies worldwide have established guidelines for its use, ensuring patient safety and efficacy. These regulations cover aspects such as dosage formulations, administration routes, and monitoring protocols. Compliance with these guidelines is essential for integrating sulfathiazole into modern healthcare practices.
The future prospects of sulfathiazole are promising, with ongoing research aiming to expand its therapeutic applications. Innovations in drug delivery systems are being explored to enhance the compound's bioavailability and target specificity. Additionally, computational modeling techniques are being employed to predict new drug interactions and optimize therapeutic regimens.
In conclusion, sulfathiazole (CAS No. 72-14-0) remains a pivotal compound in pharmaceutical chemistry due to its broad-spectrum antimicrobial activity and potential beyond traditional antibiotic therapy. Its unique molecular structure enables diverse biological interactions, making it a versatile candidate for addressing emerging healthcare challenges such as drug resistance and inflammatory diseases. With continued research and development efforts, sulfathiazole is poised to remain a valuable asset in the medical field for years to come.
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